2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone
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Overview
Description
2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone is an organic compound with the chemical formula C11H10BrFO. It is a colorless or pale yellow liquid with a pungent odor. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone involves a two-step process:
Step 1: 3-Fluorostyrene is reacted with sodium hypobromite under alkaline conditions to obtain 3-bromostyrene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethanones.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting cardiovascular diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
- 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This structural feature can make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)7-4-5-7)8-2-1-3-9(13)6-8/h1-3,6-7,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUFLFRLOORRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC(=CC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223260 |
Source
|
Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359829-72-3 |
Source
|
Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1359829-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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